molecular formula C₇₉H₁₂₉N₂₇O₂₂ B549756 Nociceptin CAS No. 170713-75-4

Nociceptin

Número de catálogo B549756
Número CAS: 170713-75-4
Peso molecular: 1809 g/mol
Clave InChI: PULGYDLMFSFVBL-SMFNREODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nociceptin, also known as Orphanin-FQ, is a 17-peptide molecule. The first amino acid in this peptide is phenylalanine (F), and the last one is glutamine (Q), hence it is also referred to as OFQ .


Synthesis Analysis

The this compound receptor (NOPr) was identified in 1994. In 1995, an endogenous peptide consisting of 17 residues was found as a high-affinity ligand for the NOPr . The this compound system has a broad spectrum of activity and can act as an opioid-like as well as an anti-opioid peptide . The high level of N/OFQ and NOPr mRNA expression in the limbic brain regions suggests that the N/OFQ system is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression .


Molecular Structure Analysis

The NOP receptor is a G-protein-coupled receptor that was originally identified in 1994. It shares significant homology with μ (MOP), δ (DOP), and κ (KOP) opioid receptors . The antagonist-bound crystal structure of the NOP receptor was recently reported . The active-state NOP receptor model has been used for structure-based virtual screening to discover NOP ligands containing new chemical scaffolds .


Chemical Reactions Analysis

The NOP receptor inhibits adenylate cyclase, reducing cAMP accumulation, increases inwardly rectifying K+ channel conductance, and, via coupling to Pertussis toxin-sensitive Gi/o proteins, it closes Cav2.2 N-type channels, thus blocking calcium ions entrance in the presynaptic neuron .


Physical And Chemical Properties Analysis

The NOP receptor-related agonists have emerged as a promising target for developing novel and effective opioids that modulate the analgesic and addictive properties of mu-opioid peptide (MOP) receptor agonists .

Aplicaciones Científicas De Investigación

1. Therapeutic Potential in Pain Management and Drug Abuse

Nociceptin, also known as orphanin FQ, has been identified as a potential target for a wide range of biological functions, including pain management and drug abuse. The this compound/orphanin FQ receptor (NOP) represents a viable drug target due to its role in these areas, highlighting its broad therapeutic potential (Lambert, 2008).

2. Role in Modulation of Nociception and Neurotransmission

This compound has been observed to modulate nociception, learning and memory, and synaptic transmission in neurons. It primarily acts as an inhibitory neuropeptide, affecting neurotransmitter release and neuronal excitability. This modulation suggests therapeutic applications for conditions related to pain, stress, anxiety, and cognitive impairments (Meunier, 2000).

3. Involvement in Neurogenic Inflammation and Immune Response

Studies have shown that this compound stimulates neutrophil chemotaxis and recruitment, linking it to neurogenic inflammation and immune responses. This novel interaction between neural and immune systems, blocked by certain lipid mediators, reveals this compound's potential in controlling inflammatory responses (Serhan et al., 2001).

4. Impact on Learning, Memory, and Synaptic Plasticity

This compound receptor-deficient mice have shown enhanced learning ability and memory, with larger long-term potentiation in the hippocampal CA1 region. This suggests that the loss of the this compound receptor results in a gain-of-function mutation in both the memory process and synaptic plasticity, potentially providing insights for treating cognitive disorders (Manabe et al., 1998).

5. Regulation of Neurotransmitter Release

This compound has been found to inhibit glutamate release from rat cerebrocortical slices, indicating its role in glutamatergic neurotransmission. This functional coupling of ORL1 in glutamatergic neurons underscores this compound's role in neurotransmitter regulation, which could have implications for treating neurological disorders (Nicol et al., 1996).

Mecanismo De Acción

Target of Action

Nociceptin, also known as Orphanin FQ (N/OFQ), is an endogenous neuropeptide that primarily targets the this compound/Orphanin FQ Peptide Receptor (NOP receptor) . The NOP receptor is a G protein-coupled receptor that activates Gi/o proteins, leading to an inhibition of neuronal activity . This receptor is widely expressed in the central nervous system, with a high density of receptors in regions involved in learning and memory .

Mode of Action

The binding of N/OFQ to the NOP receptor leads to the activation of Gi/o inhibitory G proteins. This results in the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of GIRK (inwardly rectifying) potassium channels . This interaction between N/OFQ and its target receptor induces changes in neuronal activity, modulating various physiological processes .

Biochemical Pathways

N/OFQ and the NOP receptor are involved in the regulation of several biochemical pathways. The activation of the NOP receptor by N/OFQ leads to the regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), causing a reduction in calcium currents and triggering changes in presynaptic calcium levels, thus affecting neurotransmission . This regulation of calcium channels by the NOP-nociceptin system has implications for various neurological conditions such as anxiety, addiction, and pain .

Result of Action

The activation of the NOP receptor by N/OFQ has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . In the nervous system, N/OFQ can have complex effects. For instance, while spinal N/OFQ is generally antinociceptive (reducing sensitivity to painful stimuli), supraspinal administration of N/OFQ can reverse the effects of opioids, leading to hyperalgesia (increased sensitivity to pain) .

Action Environment

The action of N/OFQ and its efficacy can be influenced by various environmental factors. For instance, the widespread anatomical distribution of the NOP receptor allows the modulation of several physiological processes by its endogenous agonist, N/OFQ . Furthermore, the NOP receptor has gained attention as a potential target for the development of ligands with therapeutic use in several pathophysiological states . .

Safety and Hazards

The safety data sheet for Nociceptin can be found on ChemicalBook .

Direcciones Futuras

The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .

Análisis Bioquímico

Biochemical Properties

Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .

Cellular Effects

This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface

Propiedades

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGYDLMFSFVBL-SMFNREODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H129N27O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168933
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170713-75-4
Record name Nociceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.